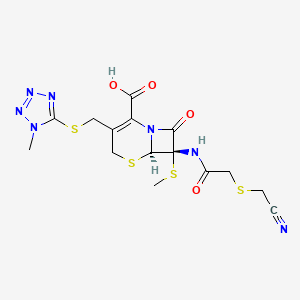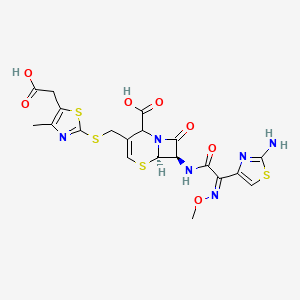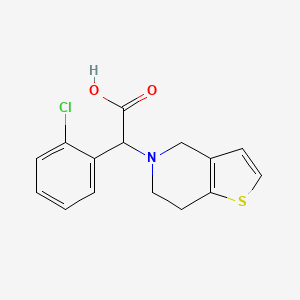
氯吡格雷羧酸
概述
描述
Clopidogrel carboxylic acid is a thienopyridine that is 6,7-dihydrothieno [3,2-c]pyridin-5 (4H)-ylacetic acid substituted by a 2-chlorophenyl group at position 2 . It is a metabolite of the drug clopidogrel and has a role as a marine xenobiotic metabolite and a drug metabolite .
Synthesis Analysis
Clopidogrel carboxylic acid derivative is synthesized from clopidogrel by alkaline hydrolysis . Clopidogrel bisulfate is dissolved in MeOH to which LiOH and water is added. The mixture is stirred for 24 hours at 40 °C .Molecular Structure Analysis
The molecular formula of Clopidogrel carboxylic acid is C15H14ClNO2S . The IUPAC name is 2- (2-chlorophenyl)-2- (6,7-dihydro-4 H -thieno [3,2-c]pyridin-5-yl)acetic acid .Chemical Reactions Analysis
Clopidogrel is an inactive prodrug that requires enzymatic activation via a variety of CYP enzymes, including the CYP2C19 and CYP3A4 enzymes, through a two-step process of bioactivation .Physical and Chemical Properties Analysis
The molecular weight of Clopidogrel carboxylic acid is 307.8 g/mol . It is a member of monochlorobenzenes, a thienopyridine, a monocarboxylic acid, and a tertiary amino compound .科学研究应用
药代动力学模型
CLO-CA 用于药代动力学模型,以了解氯吡格雷的吸收和代谢 {svg_1}. 氯吡格雷是一种用于预防血栓形成事件的先导药物,它会迅速吸收并广泛代谢,约 85-90% 转化为 CLO-CA {svg_2}. 本研究旨在通过建立群体药代动力学模型,来描述氯吡格雷的吸收及其转化为 CLO-CA 的过程 {svg_3}.
药物基因相互作用预测
CLO-CA 用于药物基因相互作用 (DGI) 预测 {svg_4}. 为了进行 DGI 预测,开发了包括相关代谢产物 CLO-CA、氯吡格雷酰基葡糖醛酸、2-氧代氯吡格雷和活性硫醇代谢产物在内的氯吡格雷全身生理学基础药代动力学 (PBPK) 模型 {svg_5}.
药物相互作用预测
CLO-CA 还用于药物相互作用 (DDI) 预测 {svg_6}. 氯吡格雷及其代谢产物的 PBPK 模型用于 DDI 预测 {svg_7}.
细胞色素 P450 相互作用研究
CLO-CA 用于涉及细胞色素 P450 (CYP) 相互作用的研究 {svg_8}. 氯吡格雷是 CYP2C19 和 CYP3A4 的底物,PBPK 模型涵盖了通过这些酶的生物转化 {svg_9}.
代谢产物表征
CLO-CA 用于表征氯吡格雷代谢产物的形成和药代动力学特征的研究 {svg_10}. 虽然 CLO-CA 无活性,但它在血浆中占主导地位,这突出了表征其形成和药代动力学特征的重要性 {svg_11}.
生物等效性研究
CLO-CA 用于氯吡格雷的生物等效性研究 {svg_12}. 来自两项生物等效性研究的个体参与者数据被用于建立群体药代动力学模型 {svg_13}.
作用机制
Target of Action
Clopidogrel carboxylic acid is an inactive metabolite of the prodrug Clopidogrel . The active metabolite of Clopidogrel irreversibly inhibits a receptor called P2Y12 on platelets .
Mode of Action
Clopidogrel is a prodrug that requires metabolic activation in the liver . Approximately 85-90% of Clopidogrel is converted to an inactive carboxylic acid derivative, Clopidogrel carboxylic acid (CLPM), by carboxylesterase 1 (CES1) . The remaining Clopidogrel is metabolized to an active thiol metabolite . This active metabolite irreversibly blocks the P2Y12 component of ADP receptors on the platelet surface, which prevents activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation .
Biochemical Pathways
The metabolism of Clopidogrel to its active metabolite involves two sequential oxidative steps . The first step is the conversion of Clopidogrel to 2-oxo-clopidogrel, which is mediated by CYP1A2 and CYP2B6 . The second step is the conversion of 2-oxo-clopidogrel to the active thiol metabolite . All major drug metabolizing CYP enzymes are capable of converting 2-oxo-clopidogrel to sulfenic acid intermediates that subsequently form the active thiol metabolite .
Pharmacokinetics
Clopidogrel is rapidly absorbed and extensively metabolized, with approximately 85-90% converted to an inactive carboxylic acid metabolite (CLO-CA) and the remaining to an active thiol (CLO-TH) . The conversion of Clopidogrel to its active metabolite requires two sequential oxidative steps . The pharmacokinetics of Clopidogrel and its metabolites are influenced by genetic polymorphisms in the genes encoding for cytochrome (CYP) 2C19 .
Result of Action
The active metabolite of Clopidogrel irreversibly inhibits the P2Y12 component of ADP receptors on the platelet surface, which prevents activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation . This results in the prevention of blood clots in peripheral vascular disease, coronary artery disease, and cerebrovascular disease .
Action Environment
The efficacy of Clopidogrel can be influenced by various environmental factors such as age, sex, obesity, concurrent diseases, and drug-drug interactions . For instance, the activity of CES1, which is responsible for the conversion of Clopidogrel to Clopidogrel carboxylic acid, can be influenced by these factors . Therefore, these factors can affect the action, efficacy, and stability of Clopidogrel and its metabolites.
安全和危害
未来方向
Pharmacogenetic testing has emerged in clinical practice to guide selected cardiovascular therapies. The most common implementation in practice is CYP2C19 genotyping to predict clopidogrel response and assist in selecting antiplatelet therapy after percutaneous coronary intervention . Additional factors, including age, sex, obesity, concurrent diseases, and drug-drug interactions, may all contribute to the overall between-subject variability in treatment response .
生化分析
Biochemical Properties
Clopidogrel carboxylic acid plays a significant role in biochemical reactions as an inactive metabolite of clopidogrel. The conversion of clopidogrel to clopidogrel carboxylic acid is primarily mediated by carboxylesterase 1 (CES1) in the liver . This enzyme hydrolyzes clopidogrel, resulting in the formation of clopidogrel carboxylic acid, which circulates in the bloodstream. Although clopidogrel carboxylic acid itself does not exhibit antiplatelet activity, its formation is a critical step in the overall metabolism of clopidogrel.
Cellular Effects
Clopidogrel carboxylic acid does not directly influence cellular processes due to its inactive nature. The presence of clopidogrel carboxylic acid in the bloodstream indicates the successful metabolism of clopidogrel. The active metabolite of clopidogrel, which is formed through a different metabolic pathway, exerts its effects on platelets by irreversibly inhibiting the P2Y12 receptor, thereby preventing platelet aggregation . This inhibition is crucial for reducing the risk of thrombotic events in patients with cardiovascular diseases.
Molecular Mechanism
The molecular mechanism of clopidogrel carboxylic acid involves its formation through the hydrolysis of clopidogrel by carboxylesterase 1 (CES1) in the liver . This process results in the production of clopidogrel carboxylic acid, which is an inactive metabolite. The active metabolite of clopidogrel, on the other hand, binds irreversibly to the P2Y12 receptor on platelets, inhibiting their activation and aggregation . This mechanism is essential for the antiplatelet effects of clopidogrel.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of clopidogrel carboxylic acid have been studied to understand its temporal effects. Clopidogrel carboxylic acid is relatively stable and does not degrade rapidly under physiological conditions . Long-term studies have shown that clopidogrel carboxylic acid remains present in the bloodstream for an extended period, indicating its persistence as an inactive metabolite. Its presence does not contribute to the antiplatelet effects of clopidogrel.
Dosage Effects in Animal Models
Studies in animal models have shown that the formation of clopidogrel carboxylic acid is dose-dependent. Higher doses of clopidogrel result in increased levels of clopidogrel carboxylic acid in the bloodstream . Since clopidogrel carboxylic acid is inactive, its presence does not contribute to the therapeutic effects of clopidogrel. Toxic or adverse effects at high doses of clopidogrel are primarily associated with the active metabolite rather than clopidogrel carboxylic acid.
Metabolic Pathways
Clopidogrel carboxylic acid is formed through the hydrolysis of clopidogrel by carboxylesterase 1 (CES1) in the liver . This pathway accounts for approximately 85-90% of the absorbed dose of clopidogrel . The remaining clopidogrel undergoes oxidation by cytochrome P450 enzymes to form the active thiol metabolite, which exerts the antiplatelet effects. The formation of clopidogrel carboxylic acid is a crucial step in the overall metabolism of clopidogrel.
Transport and Distribution
Clopidogrel carboxylic acid is transported and distributed within the bloodstream after its formation in the liver . It does not require specific transporters or binding proteins for its distribution. The inactive nature of clopidogrel carboxylic acid means that it does not accumulate in specific tissues or cells. Instead, it remains in the bloodstream until it is eventually excreted from the body.
Subcellular Localization
Clopidogrel carboxylic acid does not have specific subcellular localization due to its inactive nature . It is primarily found in the bloodstream and does not interact with cellular compartments or organelles. The formation of clopidogrel carboxylic acid is a result of the hydrolysis of clopidogrel in the liver, and it remains in the extracellular space until it is excreted.
属性
IUPAC Name |
2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCASRSISIKYPDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144644 | |
| Record name | 2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90055-55-3 | |
| Record name | 2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90055-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
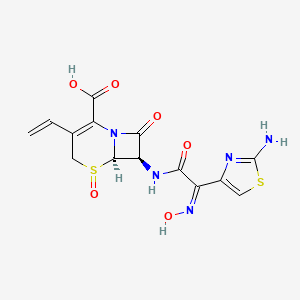
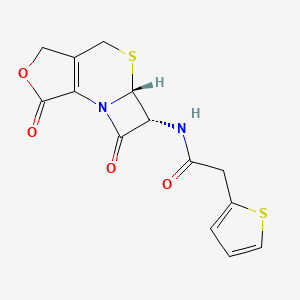

![(2R)-2-[(3R,4S)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B601295.png)
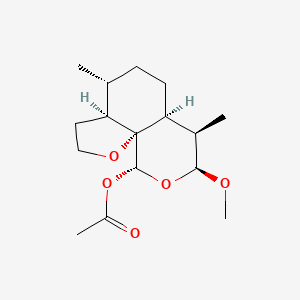

![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B601300.png)
![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601301.png)
![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)
